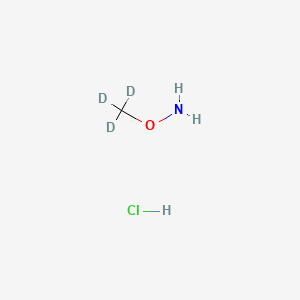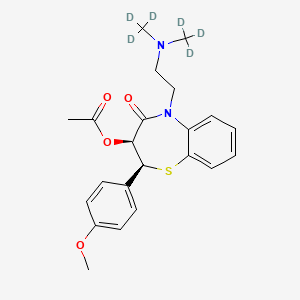![molecular formula C11H6Cl2N4 B565724 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 CAS No. 1246818-77-8](/img/structure/B565724.png)
4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3
Descripción general
Descripción
4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 is a chemical compound with the molecular formula C11H6Cl2N4. It is used as an intermediate in the preparation of HIV replication inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzonitrile group attached to a dichloropyrimidinyl group via an amino link . The molecular weight is 265.1 g/mol .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 468.9±55.0 °C at 760 mmHg, and a flash point of 237.4±31.5 °C . It also has a molar refractivity of 64.9±0.4 cm3, a polar surface area of 62 Å2, and a molar volume of 175.8±5.0 cm3 .Aplicaciones Científicas De Investigación
Intermediate in HIV-1 Reverse Transcriptase Inhibitors Synthesis
4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile is an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives. This compound can be synthesized through a multi-step process involving methylation, reaction with para-aminobenzonitrile, and subsequent reactions to obtain the desired product (Ju Xiu-lia, 2015).
Charge Transfer Studies
In studies of charge transfer, derivatives of 4-aminobenzonitrile, which include structural similarities to 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile, are used. These studies examine the excited-state charge transfer in various solvents, providing insights into molecular interactions and behaviors (K. Dahl, R. Biswas, N. Ito, M. Maroncelli, 2005).
Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Compounds structurally related to 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile have been studied for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These studies contribute to the development of new therapeutic agents, especially in the context of cancer treatment (A. Gangjee, Yibin Qiu, Wei Li, R. Kisliuk, 2008).
Antimicrobial Activity
Derivatives of benzonitriles, which include structural motifs similar to 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile, have been synthesized and studied for their antimicrobial properties. This research broadens our understanding of potential new antimicrobial agents (Mahesh K. Kumar, K. Basavaraja, Manjunath Harihara Mathada, M. Mylarappa, 2022).
Investigation of Tautomerism
Studies have been conducted on derivatives of aminopyridine-carboxylates, similar in structure to 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile, to explore amino-imino tautomerism. Such research is crucial in understanding the dynamic behavior of molecules and their potential applications in various fields (S. Smrčková, Kristina Juricová, Viktor Prutianov, 1994).
Synthesis of Polyimide Films
2,6-Bis(4-aminophenoxy)benzonitrile, which shares a similar benzonitrile group with 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile, has been synthesized for creating polyimide films. This demonstrates the utility of benzonitrile derivatives in material science, particularly in the development of advanced polymers (Fu Ju-sun, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4,6-dichloro(4,5,6-13C3)pyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-5-10(13)17-11(16-9)15-8-3-1-7(6-14)2-4-8/h1-5H,(H,15,16,17)/i5+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUVAXCNNGXQX-CWIKHUNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)NC2=N[13C](=[13CH][13C](=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)
![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)








![1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B565660.png)
![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)
![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)
![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)